1,2,3,4-Tetrahydroquinolin-3-ylmethanol
Overview
Description
1,2,3,4-Tetrahydroquinolin-3-ylmethanol is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . This compound is a derivative of tetrahydroquinoline, featuring a hydroxymethyl group attached to the third carbon of the tetrahydroquinoline ring. It is primarily used in research settings, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroquinolin-3-ylmethanol can be synthesized through the selective hydrogenation of quinolines. One method involves using a nitrogen-doped carbon-supported palladium catalyst (Pd/CN) under mild conditions. The reaction typically occurs at 50°C and 20 bar hydrogen pressure, yielding the desired product with high efficiency . The nitrogen-doped carbon support is prepared by pyrolyzing glucose and melamine using eutectic salts of potassium chloride and zinc chloride as porogens .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of catalytic hydrogenation and the use of sustainable catalysts are likely employed. The use of renewable resources and efficient catalytic systems is emphasized to ensure high yields and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroquinolin-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the specific conditions and reagents used.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 1,2,3,4-Tetrahydroquinolin-3-carboxylic acid or 1,2,3,4-tetrahydroquinolin-3-carbaldehyde.
Reduction: Various reduced derivatives of the parent compound.
Substitution: Substituted tetrahydroquinoline derivatives with different functional groups.
Scientific Research Applications
1,2,3,4-Tetrahydroquinolin-3-ylmethanol is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroquinolin-3-ylmethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group allows for the formation of hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound’s structure enables it to act as a ligand for various enzymes and receptors, modulating their function and leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally similar compound with a wide range of biological activities.
Quinoline: The parent compound from which 1,2,3,4-tetrahydroquinolin-3-ylmethanol is derived.
1,2,3,4-Tetrahydroquinoline: Another derivative of quinoline with similar chemical properties.
Uniqueness
This compound is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for a broader range of chemical modifications and interactions compared to its analogs .
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinolin-3-ylmethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-7-8-5-9-3-1-2-4-10(9)11-6-8/h1-4,8,11-12H,5-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWRXANDKQBKRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=CC=CC=C21)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79180-47-5 | |
Record name | (1,2,3,4-tetrahydroquinolin-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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